Isodienestrol
Overview
Description
Isodienestrol is a synthetic, non-steroidal estrogen . It is structurally and functionally similar to mammalian estrogens .
Molecular Structure Analysis
Isodienestrol has a molecular formula of C18H18O2 . It has a molecular weight of 266.3 g/mol . The InChI string representation of its structure is InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-
.
Physical And Chemical Properties Analysis
Isodienestrol has a molecular weight of 266.3 g/mol . The exact physical and chemical properties of Isodienestrol are not detailed in the search results.
Scientific Research Applications
Stereoselective Synthesis of 1,3-Dienes
Z,Z-Dienestrol is used in the stereoselective synthesis of 1,3-dienes . The configuration of the double bonds often influences the stereochemical course of the reactions in which 1,3-dienes are employed, making stereoselective access to these precious building blocks always welcomed .
Organic Chemistry
Conjugated dienes like Z,Z-Dienestrol are the object of continuous attention in organic chemistry . These compounds are encountered in numerous natural products and find applications in many fundamental methodologies in synthesis .
Polymerization Processes
Z,Z-Dienestrol is employed as building blocks in polymerization processes and thus drive important developments in materials science .
Food Safety Testing
Z,Z-Dienestrol is used in food safety testing . A fluorescence polarization (FP) assay based on estrogen receptor α ligand binding domain (ER-LBD) is used to monitor stilbene estrogens in milk .
Bioscience Technology
The FP method, which uses Z,Z-Dienestrol, is a practical approach that applies bioscience technology in food safety testing and improves analytical speed and laboratory efficiency .
Molecular Docking
Z,Z-Dienestrol is used in molecular docking studies . Docking results show that several residues in the hydrophobic pocket produce hydrophobic interactions with the tested drug molecules, which contribute to the stability of their binding .
Mechanism of Action
Target of Action
Z,Z-Dienestrol, also known as Isodienestrol, is a synthetic, non-steroidal estrogen . Its primary targets are the estrogen receptors present in various tissues, including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in numerous biological processes, such as reproduction, metabolism, bone health, and cell growth .
Mode of Action
Z,Z-Dienestrol interacts with its targets by passively diffusing into the target cells of responsive tissues, where it complexes with the estrogen receptors . This complex then enters the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA . This interaction leads to various physiological changes, depending on the specific target tissue.
Biochemical Pathways
The biochemical pathways affected by Z,Z-Dienestrol involve its oxidative biotransformation, which gives rise to several reactive compounds . These metabolites can interact with cellular macromolecules and may contribute to the organotropic tumorigenesis of Z,Z-Dienestrol . For instance, the olefinic epoxide of Z,Z-Dienestrol has been shown to have an affinity for the estradiol receptor present in estrogen target organs .
Pharmacokinetics
The pharmacokinetics of Z,Z-Dienestrol involve its absorption, distribution, metabolism, and excretion (ADME). It is also known that Z,Z-Dienestrol is a major urinary metabolite of diethylstilbestrol in all species studied so far .
Result of Action
The molecular and cellular effects of Z,Z-Dienestrol’s action are primarily related to its estrogenic activity. It can relieve or lessen symptoms such as dryness and soreness in the vagina, itching, redness, or soreness of the vulva . Conditions that are treated with Z,Z-Dienestrol include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis) .
Action Environment
The action, efficacy, and stability of Z,Z-Dienestrol can be influenced by various environmental factors. For instance, UV-induced intermediates of Z,Z-Dienestrol can be transformed back to Z,Z-Dienestrol under sunlight, which significantly slows down the photodegradation of Z,Z-Dienestrol . This phenomenon may explain why Z,Z-Dienestrol, despite being degradable by UV, is still detectable in the ambient water .
Future Directions
properties
IUPAC Name |
4-[(2Z,4Z)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-XBMAZEBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=C/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859130 | |
Record name | (Z,Z)-Dienestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35495-11-5 | |
Record name | 4,4′-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35495-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isodienestrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035495115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z,Z)-Dienestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISODIENESTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CG6C2N6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper discusses various synthetic estrogens and their impact on microtubule formation. Could you elaborate on where Isodienestrol fits within this spectrum of activity?
A1: The research indicates that Isodienestrol exhibits less potency in inhibiting microtubule assembly compared to other synthetic estrogens like Dienestrol, Diethylstilbestrol, meso-Hexestrol, and dl-Hexestrol []. While the exact mechanism isn't detailed for Isodienestrol, the study suggests these compounds might share a similar mode of action, potentially disrupting the normal assembly process of microtubule proteins. Further research is needed to fully understand Isodienestrol's specific interactions and consequences on microtubule dynamics.
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